molecular formula C22H15Cl2N3O4 B15085129 [3-[(E)-[(2-anilino-2-oxoacetyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate

[3-[(E)-[(2-anilino-2-oxoacetyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate

Cat. No.: B15085129
M. Wt: 456.3 g/mol
InChI Key: XSKIXJPPAWUMAT-DHRITJCHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-[(E)-[(2-anilino-2-oxoacetyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate is a complex organic compound that features both aromatic and hydrazone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-[(E)-[(2-anilino-2-oxoacetyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate typically involves the following steps:

    Formation of the hydrazone: This step involves the reaction of 2-anilino-2-oxoacetic acid with hydrazine to form the hydrazone intermediate.

    Condensation reaction: The hydrazone intermediate is then reacted with 3-formylphenyl 2,4-dichlorobenzoate under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone moiety.

    Reduction: Reduction reactions can also occur, potentially converting the hydrazone to a hydrazine derivative.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly used.

Major Products

    Oxidation: Products may include oxo derivatives or carboxylic acids.

    Reduction: Products may include hydrazine derivatives.

    Substitution: Products depend on the substituents introduced, such as halogenated or aminated derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Biological Probes: The compound can be used to study enzyme interactions and biological pathways.

Medicine

Industry

    Materials Science: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of [3-[(E)-[(2-anilino-2-oxoacetyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    [3-[(E)-[(2-anilino-2-oxoacetyl)hydrazinylidene]methyl]phenyl] benzoate: Similar structure but without the dichloro substitution.

    [3-[(E)-[(2-anilino-2-oxoacetyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate: Similar structure with a single chlorine substitution.

Uniqueness

The presence of the 2,4-dichlorobenzoate moiety in [3-[(E)-[(2-anilino-2-oxoacetyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate may confer unique properties such as increased hydrophobicity or altered reactivity compared to its analogs.

Properties

Molecular Formula

C22H15Cl2N3O4

Molecular Weight

456.3 g/mol

IUPAC Name

[3-[(E)-[(2-anilino-2-oxoacetyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate

InChI

InChI=1S/C22H15Cl2N3O4/c23-15-9-10-18(19(24)12-15)22(30)31-17-8-4-5-14(11-17)13-25-27-21(29)20(28)26-16-6-2-1-3-7-16/h1-13H,(H,26,28)(H,27,29)/b25-13+

InChI Key

XSKIXJPPAWUMAT-DHRITJCHSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.